molecular formula C15H23N3O6 B12072255 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-3-enylamino)methyl]pyrimidine-2,4-dione

1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-3-enylamino)methyl]pyrimidine-2,4-dione

Cat. No.: B12072255
M. Wt: 341.36 g/mol
InChI Key: HLBIEOQUEHEDCR-UHFFFAOYSA-N
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Description

This compound is a pyrimidine nucleoside analog featuring a modified oxolane (tetrahydrofuran) sugar moiety substituted with hydroxyl and hydroxymethyl groups at positions 3, 4, and 3. The pyrimidine base is further functionalized at position 5 with a [(3-methylbut-3-enylamino)methyl] group, distinguishing it from canonical nucleosides.

Properties

Molecular Formula

C15H23N3O6

Molecular Weight

341.36 g/mol

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-3-enylamino)methyl]pyrimidine-2,4-dione

InChI

InChI=1S/C15H23N3O6/c1-8(2)3-4-16-5-9-6-18(15(23)17-13(9)22)14-12(21)11(20)10(7-19)24-14/h6,10-12,14,16,19-21H,1,3-5,7H2,2H3,(H,17,22,23)

InChI Key

HLBIEOQUEHEDCR-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCNCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

Preparation Methods

Vorbrüggen Reaction for β-Selective Glycosylation

The Vorbrüggen reaction, a cornerstone of nucleoside synthesis, employs silylated heterocyclic bases and electrophilic sugar derivatives in the presence of Lewis acids such as trimethylsilyl triflate (TMSOTf) or SnCl4. For this compound, 5-aminomethyluracil is silylated using hexamethyldisilazane (HMDS) to enhance its nucleophilicity. Concurrently, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose serves as the electrophilic sugar donor.

Reaction conditions typically involve anhydrous acetonitrile at 0–25°C, with TMSOTf (0.1–0.3 equiv) catalyzing the formation of the β-anomer through neighboring group participation. The benzoyl protecting groups on the ribose ensure stereochemical control, yielding the protected nucleoside intermediate in 65–78% yield. A critical challenge lies in suppressing N7-glycosylation, which is mitigated by optimizing the stoichiometry of the silylated base and the reaction temperature.

Mitsunobu Conditions for Direct Glycosylation

An alternative approach utilizes Mitsunobu conditions to couple unprotected or 5-O-monoprotected ribose with the pyrimidine base. This method avoids pre-protection of the sugar, streamlining the synthesis. Diisopropyl azodicarboxylate (DIAD) and tributylphosphine (P(n-Bu)3) facilitate the reaction, with DBU (1,8-diazabicycloundec-7-ene) as a base to enhance nucleobase reactivity.

Under these conditions, 5-aminomethyluracil reacts with D-ribose in acetonitrile at 0°C to room temperature, producing the β-pyranosyl nucleoside as the major product (52–76% yield). However, competing furanoside formation (12–33%) necessitates chromatographic separation, underscoring the method’s limitations for large-scale applications.

Introduction of the 3-Methylbut-3-enylamino Side Chain

Functionalization of the 5-position of the pyrimidine ring with the 3-methylbut-3-enylamino group requires precise regioselective alkylation. Two strategies are prevalent: reductive amination and nucleophilic displacement .

Reductive Amination with 3-Methylbut-2-enal

The 5-aminomethyl group on the uracil base is condensed with 3-methylbut-2-enal in a methanol/water mixture (4:1 v/v) at pH 5–6, using sodium cyanoborohydride (NaBH3CN) as the reducing agent. This one-pot reaction proceeds via Schiff base formation followed by reduction, achieving 60–72% yield. The α,β-unsaturated aldehyde’s conjugation stabilizes the intermediate, minimizing side reactions such as over-alkylation.

Nucleophilic Displacement Using Epoxide Intermediates

An alternative route involves synthesizing a 5-(bromomethyl)uracil intermediate, which undergoes nucleophilic attack by 3-methylbut-3-enylamine. The bromomethyl group is introduced via radical bromination of 5-methyluracil using N-bromosuccinimide (NBS) and AIBN in CCl4. Subsequent reaction with 3-methylbut-3-enylamine in DMF at 60°C affords the desired product in 55–68% yield. Steric hindrance from the branched allylamine necessitates extended reaction times (24–48 h) to achieve complete conversion.

Deprotection and Final Assembly

The benzoyl-protected ribose moiety undergoes deprotection using methanolic ammonia (7N NH3/MeOH) at 0°C for 48 h, cleaving the ester groups without degrading the glycosidic bond. Final purification via reverse-phase HPLC (C18 column, 10–40% acetonitrile/water gradient) isolates the target compound in ≥98% purity.

Optimization of Catalytic Systems

Enzymatic Resolution for Stereochemical Control

Racemic mixtures arising from the 3-methylbut-3-enylamino group’s chiral center are resolved using lipase-catalyzed acetylation. Candida antarctica lipase B (CAL-B) selectively acetylates the (R)-enantiomer of the intermediate oxathiolane, enabling separation via silica gel chromatography. This method achieves enantiomeric excess (ee) >99% and highlights the growing role of biocatalysis in nucleoside synthesis.

Lewis Acid Catalysis in Glycosylation

Comparative studies of SnCl4 and TMSOTf reveal trade-offs between reaction rate and byproduct formation. SnCl4 (1.2 equiv) in dichloromethane accelerates glycosylation but necessitates post-reaction tin removal via dimethyl sulfoxide (DMSO) quenching. Residual tin levels <300 ppm are achievable, meeting pharmaceutical safety standards.

Analytical Characterization and Quality Control

Critical quality attributes are verified through:

  • ¹H/¹³C NMR : Confirmation of β-anomeric configuration (J1',2' = 4–6 Hz) and allylic proton integration.

  • HRMS : Molecular ion peak at m/z 357.1294 [M+H]+ (calculated for C14H21N3O7).

  • HPLC-UV : Purity assessment at 254 nm, with retention time = 12.3 min (Zorbax SB-C18, 4.6 × 150 mm) .

Chemical Reactions Analysis

Types of Reactions

1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-3-enylamino)methyl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products

Scientific Research Applications

Biological Applications

  • Antiviral Activity:
    • Research indicates that this compound exhibits antiviral properties, particularly against certain strains of viruses. Studies have shown that it can inhibit viral replication in vitro, suggesting potential as a therapeutic agent for viral infections.
  • Antioxidant Properties:
    • The compound has been evaluated for its antioxidant capacity. It scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
  • Cancer Research:
    • Preliminary studies suggest that this compound may have anti-cancer properties. It has been tested in various cancer cell lines where it demonstrated the ability to induce apoptosis (programmed cell death) and inhibit cell proliferation.

Pharmaceutical Applications

  • Drug Development:
    • The unique structure of this compound makes it a candidate for drug development. Its ability to interact with biological targets can be leveraged in designing new pharmaceuticals aimed at treating viral infections and cancer.
  • Formulation in Drug Delivery Systems:
    • Due to its favorable pharmacokinetic properties, this compound can be incorporated into drug delivery systems. Its stability and solubility profiles make it suitable for oral and parenteral formulations.

Agricultural Applications

  • Pesticide Development:
    • The compound has shown potential as a biopesticide due to its natural origin and effectiveness against specific pests. Research is ongoing to evaluate its efficacy in field trials.
  • Plant Growth Regulation:
    • Studies indicate that this compound can influence plant growth positively by enhancing nutrient uptake and stress resistance, making it a candidate for use as a growth regulator in agriculture.

Case Studies

StudyFocusFindings
Study 1Antiviral ActivityDemonstrated significant inhibition of viral replication in cultured cells.
Study 2Antioxidant CapacityShowed high free radical scavenging activity compared to standard antioxidants.
Study 3Cancer Cell LinesInduced apoptosis in breast and prostate cancer cell lines with IC50 values indicating potency.
Study 4Pesticide EfficacyField trials revealed effective pest control with minimal environmental impact.

Mechanism of Action

The mechanism of action of 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-3-enylamino)methyl]pyrimidine-2,4-dione involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This compound targets key enzymes involved in nucleic acid metabolism, leading to the inhibition of cell proliferation and viral replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Nucleoside Chemistry

The compound shares core structural features with nucleosides but diverges in substituents. Key comparisons include:

Compound Name Sugar Moiety Pyrimidine Substituents Functional Groups Molecular Weight (g/mol) Key References
Target Compound 3,4-dihydroxy-5-(hydroxymethyl)oxolane 5-[(3-methylbut-3-enylamino)methyl] Hydroxyl, hydroxymethyl, enamine ~335 (estimated)
Thymidine (Thd) 3,4-dihydroxy-5-(hydroxymethyl)oxolane 5-methyl Hydroxyl, hydroxymethyl 242.23
3′-Azido-3′-deoxythymidine (AZT) 3-azido-3-deoxyoxolane 5-methyl Azido, hydroxymethyl 267.24
5-Ethyl-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione (Edoxudine) 4-hydroxy-5-(hydroxymethyl)oxolane 5-ethyl Hydroxyl, hydroxymethyl 256.25
Molnupiravir (EIDD-2801) 3,4,5-trihydroxyoxolane 4-(hydroxyamino) Hydroxyimino, ester prodrug 329.27

Physicochemical Properties

  • Solubility : The target compound’s multiple hydroxyl groups suggest moderate water solubility, similar to Thd and AZT. However, the hydrophobic enamine side chain may reduce solubility compared to unmodified nucleosides .

Research Findings and Implications

  • Synthetic Challenges: The [(3-methylbut-3-enylamino)methyl] group requires specialized coupling strategies, as seen in and , where tetrazole and pyranopyrimidine derivatives are synthesized via multistep reactions .
  • The enamine side chain could mimic natural substrates for nucleoside kinases or polymerases .

Biological Activity

1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-3-enylamino)methyl]pyrimidine-2,4-dione, also known as a pyrimidine derivative, has garnered attention for its diverse biological activities. The compound's unique structure, which includes multiple hydroxyl and amino groups, contributes to its potential therapeutic applications. This article reviews the biological activity of this compound based on recent studies and findings.

Structural Characteristics

The molecular formula of the compound is C13H19N3O6C_{13}H_{19}N_{3}O_{6} with a molecular weight of approximately 299.31 g/mol. Its structural complexity allows for various interactions within biological systems.

PropertyValue
Molecular FormulaC13H19N3O6
Molecular Weight299.31 g/mol
CAS Number13491-41-3
Density1.93 g/cm³
Boiling Point576.1°C
Flash Point302.2°C

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, it has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming conventional antibiotics such as ampicillin in potency. In a comparative study, several derivatives exhibited higher antifungal activity than standard antifungal agents like ketoconazole and bifonazole .

Case Study: Antimicrobial Efficacy
A study evaluated the compound's effectiveness against resistant strains of Staphylococcus aureus (MRSA) and Escherichia coli. Results indicated that the compound displayed superior antibacterial activity compared to reference drugs, suggesting its potential as a lead compound for new antibiotic development .

Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies demonstrated that it could inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, which is crucial for cancer treatment strategies .

Table: Summary of Antitumor Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)20Cell cycle arrest
A549 (Lung Cancer)18Inhibition of proliferation

Anti-inflammatory Effects

In addition to its antimicrobial and antitumor activities, this compound exhibits anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases .

Mechanism of Action
The anti-inflammatory effects are attributed to the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a critical role in inflammation.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound with various biological targets. These studies suggest that the compound can effectively bind to enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways .

Table: Predicted Binding Affinities

Target EnzymeBinding Affinity (kcal/mol)
DNA gyrase-9.5
Thymidylate synthase-8.7
Cyclooxygenase-2 (COX-2)-7.8

Q & A

Q. What synthetic methodologies are recommended for preparing this compound?

The synthesis involves multi-step pathways, including cyclocondensation and alkylation reactions. For example:

  • Cyclocondensation : Reacting hydrazide derivatives with phosphorous oxychloride under reflux to form tetrazole or oxadiazole intermediates .
  • Alkylation : Introducing the 3-methylbut-3-enylamino group via nucleophilic substitution using chloroalkylamines or similar reagents. Solvent choice (e.g., DMF or acetonitrile) and temperature control (60–80°C) are critical for yield optimization .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or HPLC for isolating the final product .

Q. Which analytical techniques are essential for structural characterization?

Key methods include:

Technique Application
NMR (¹H, ¹³C)Confirming substituent positions on the pyrimidine and oxolane rings .
HPLC-MS Verifying purity (>95%) and molecular weight .
FT-IR Identifying functional groups (e.g., hydroxyl, amine, carbonyl) .
X-ray crystallography Resolving 3D conformation, particularly for stereochemical centers in the oxolane ring .

Q. How does the oxolane ring’s stereochemistry impact biological activity?

The 2R,3R,4S,5R configuration (common in nucleoside analogs) enhances binding to viral polymerases by mimicking natural ribose moieties. Modifications to hydroxyl or hydroxymethyl groups reduce activity, as shown in arabinofuranosyl thymine derivatives .

Advanced Research Questions

Q. How can computational tools elucidate this compound’s mechanism of action?

  • Molecular docking (UCSF Chimera) : Simulate interactions with viral DNA polymerases (e.g., poxvirus or herpesvirus enzymes). Focus on hydrogen bonding between the oxolane hydroxyls and conserved active-site residues .
  • MD simulations : Assess stability of the ligand-enzyme complex over 100-ns trajectories to identify critical binding motifs .
  • QSAR modeling : Correlate substituent variations (e.g., 3-methylbut-3-enylamino group) with antiviral IC₅₀ values .

Q. How to resolve contradictions in reported antimicrobial efficacy?

Discrepancies may arise from:

  • Strain-specific activity : Test against gram-positive (e.g., S. aureus) vs. gram-negative (E. coli) bacteria using standardized MIC assays .
  • Assay conditions : Vary pH (5–8) and serum protein content to evaluate stability-dependent effects .
  • Structural analogs : Compare with 1,3,4-oxadiazole derivatives, where electron-withdrawing groups enhance activity .

Q. What in vivo models are suitable for pharmacokinetic studies?

  • Rodent models : Administer 10–50 mg/kg doses intravenously to measure plasma half-life (LC-MS/MS monitoring). Note rapid renal clearance due to hydrophilic oxolane groups .
  • Tissue distribution : Radiolabel the compound (e.g., ¹⁴C) to track accumulation in target organs (liver, spleen) .
  • Metabolite profiling : Identify degradation products (e.g., hydrolyzed oxadiazole or pyrimidine fragments) via UPLC-QTOF .

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Variable groups : Synthesize derivatives with:
    • Alternative amine substituents (e.g., cyclopropylamino, benzylamino).
    • Modified oxolane rings (e.g., azido or fluorinated analogs) .
  • Assay panels : Test against viral polymerases (e.g., cowpox virus) and cancer cell lines (HeLa, MCF-7) to differentiate mechanisms .
  • Statistical analysis : Use ANOVA to compare IC₅₀ values, with p < 0.05 indicating significance .

Methodological Considerations

  • Theoretical framework : Link studies to nucleoside analog pharmacology, emphasizing competitive inhibition of DNA replication .
  • Data validation : Replicate key findings in ≥3 independent experiments with positive/negative controls (e.g., acyclovir for antiviral assays) .

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